molecular formula C6H11NO3 B3322687 Methyl 3-(methylamino)oxetane-3-carboxylate CAS No. 1512194-82-9

Methyl 3-(methylamino)oxetane-3-carboxylate

Cat. No.: B3322687
CAS No.: 1512194-82-9
M. Wt: 145.16
InChI Key: AMUNNJCJCKXQGL-UHFFFAOYSA-N
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Description

Methyl 3-(methylamino)oxetane-3-carboxylate (CAS 1512194-82-9) is a chemical building block incorporating a 3-substituted oxetane ring, a motif of high interest in modern medicinal chemistry and drug design. This compound is characterized by its four-membered oxetane ring, which serves as a polar, metabolically stable isostere for carbonyl and gem-dimethyl groups . The integration of the oxetane ring can improve the physicochemical properties of lead compounds, such as reducing lipophilicity and enhancing aqueous solubility, while its significant ring strain (approximately 25.5 kcal/mol) and strong hydrogen-bond-accepting ability can be leveraged to influence target binding . In research and development, this methyl ester derivative is a key precursor for the synthesis of more complex molecules. It can be hydrolyzed to its corresponding carboxylic acid or used in amidation reactions. The methylamino group on the oxetane ring provides a handle for further functionalization, allowing researchers to create a diverse array of derivatives, including amides and sulfonamides . Compounds featuring the 3-aminooxetane-3-carboxylate structure have demonstrated utility as valuable intermediates in the synthesis of potential therapeutic agents, such as matrix metalloproteinase (MMP) inhibitors for conditions like osteoarthritis and other bioactive molecules . This building block is offered for research applications and is strictly for professional, laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 3-(methylamino)oxetane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-7-6(3-10-4-6)5(8)9-2/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUNNJCJCKXQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(COC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(methylamino)oxetane-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often include the use of a strong base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)oxetane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional functional groups, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

Methyl 3-(methylamino)oxetane-3-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Oxidation : This compound can be oxidized to yield oxetane derivatives with additional functional groups.
  • Reduction : It can undergo reduction reactions to convert the ester group into an alcohol.
  • Substitution : The methylamino group can engage in nucleophilic substitution reactions, broadening its utility in synthetic chemistry.

Table 1: Summary of Chemical Reactions

Reaction TypeDescriptionCommon Reagents
OxidationForms oxetane derivativesKMnO4, CrO3
ReductionConverts ester to alcoholLiAlH4
SubstitutionNucleophilic substitution involving methylaminoNaN3

Biological Research

In biological contexts, this compound is being studied for its potential pharmaceutical applications . Preliminary research indicates that compounds with similar structures may interact with various enzymes and receptors, influencing metabolic pathways and cellular functions.

  • Antimicrobial Properties : Initial studies suggest potential antimicrobial activity, warranting further investigation into its efficacy against specific pathogens.
  • Enzyme Modulation : The compound may serve as a modulator or inhibitor in biochemical pathways, which could be beneficial in drug development.

Material Science

The compound has applications in the field of material science , particularly in the development of new materials and polymers. The oxetane ring is recognized for enhancing the stability and performance of polymer films.

  • Polymer Synthesis : this compound can be used to create specialty polymers that exhibit improved physical properties.
  • Material Properties : The incorporation of oxetane rings into materials has shown promising results in enhancing mechanical strength and thermal stability.

Medicinal Chemistry

The unique properties of the oxetane ring make this compound a candidate for drug discovery campaigns. Its low molecular weight and high polarity contribute to favorable pharmacokinetic properties.

Case Study: Drug Discovery

Research published in ACS Publications highlights the role of oxetanes in drug discovery, noting their ability to mimic natural products and improve drug efficacy. This compound could potentially enhance the stability and solubility of new drug candidates, leading to more effective therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 3-(methylamino)oxetane-3-carboxylate involves its interaction with specific molecular targets. The ester and methylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular properties, and applications of methyl 3-(methylamino)oxetane-3-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
This compound 1512194-82-9 C₆H₁₁NO₃ 145.16 -NHCH₃, -COOCH₃ Intermediate for amide formation; pharmaceutical synthesis
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate 1780733-73-4 C₆H₁₀O₄ 146.14 -CH₂OH, -COOCH₃ Versatile building block for polymers and drug candidates
Methyl oxetane-3-carboxylate 1638760-80-1 C₅H₈O₃ 116.12 -COOCH₃ (no additional substituents) Substrate for nucleophilic substitution reactions
Ethyl 3-aminooxetane-3-carboxylate N/A C₆H₁₁NO₃ 145.16 -NH₂, -COOCH₂CH₃ Amine-protection strategies; peptide synthesis
Methyl 3-(bromomethyl)oxetane-3-carboxylate N/A C₆H₉BrO₃ 209.04* -CH₂Br, -COOCH₃ Alkylating agent; precursor for cross-coupling reactions
Methyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate 1363381-38-7 C₁₀H₁₇NO₅ 231.25 -Boc-NH-, -COOCH₃ Protected amine for controlled drug synthesis
Methyl 3-(4-bromophenyl)oxetane-3-carboxylate 1423702-65-1 C₁₁H₁₁BrO₃ 271.11 -C₆H₄Br, -COOCH₃ Aryl-functionalized intermediate for biaryl couplings

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: this compound is likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amine and ester groups. In contrast, the bromophenyl derivative () exhibits lower polarity, favoring solubility in dichloromethane or THF .
  • Thermal Stability : Oxetanes generally exhibit higher thermal stability than azetidines, with decomposition temperatures exceeding 150°C for most derivatives .

Commercial Availability and Research Use

  • This compound is available from suppliers like Combi-Blocks and CymitQuimica, with prices ranging from €295/100mg to €624/250mg for analogs .
  • The Boc-protected and bromophenyl derivatives are prioritized for targeted drug discovery, while the hydroxymethyl variant is common in high-throughput screening .

Biological Activity

Methyl 3-(methylamino)oxetane-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique oxetane structure, which contributes to its biological activity and potential applications in drug discovery. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

This compound features an oxetane ring, a four-membered cyclic ether known for its strain and reactivity. The presence of both a carboxylate group and a methylamino group enhances its chemical reactivity and potential biological interactions. The molecular formula is C6H11NO3C_6H_{11}NO_3, with a molecular weight of approximately 131.13 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar oxetane structures may act as enzyme inhibitors or modulators, influencing metabolic pathways and cellular functions. The mechanism often involves the formation of covalent bonds with nucleophilic sites in biological molecules, leading to biochemical effects such as enzyme inhibition or disruption of cellular processes .

Biological Activity and Applications

Research indicates that this compound may exhibit several pharmacological properties:

Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is helpful to compare it with structurally similar compounds. The following table summarizes key characteristics:

Compound NameStructure TypeUnique Features
Methyl 3-aminooxetane-3-carboxylateOxetaneContains an amino group instead of methylamine
Methyl 3-(dibenzylamino)oxetane-3-carboxylateOxetaneFeatures dibenzyl substitution enhancing lipophilicity
Methyl 3-(aminomethyl)oxetane-3-carboxylateOxetaneContains an aminomethyl group affecting reactivity

These compounds illustrate variations in substituents that influence their reactivity and potential biological activities, highlighting the uniqueness of this compound within this chemical family.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of oxetanes in drug discovery campaigns. For instance:

  • Oxidative Metabolism : Research has shown that selected oxetanes can be metabolized by human microsomal epoxide hydrolase (mEH), offering potential advantages in avoiding clearance by cytochrome P450 enzymes, which are often responsible for drug-drug interactions .
  • Stability Studies : Investigations into the stability of oxetanes under various conditions indicate that their stability is largely dictated by the substitution pattern on the ring. This insight is crucial for designing compounds with desirable pharmacokinetic properties .

Q & A

Q. How does the compound’s conformational flexibility influence its pharmacokinetic properties?

  • Methodology : Rotational energy barriers (determined via variable-temperature NMR) correlate with metabolic stability in liver microsome assays. Rigid oxetane scaffolds improve oral bioavailability compared to acyclic analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.